L-Dicentrine-d3

Description

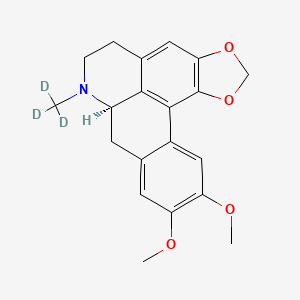

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H21NO4 |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3 |

Clé InChI |

YJWBWQWUHVXPNC-XEVIKCSCSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 |

SMILES canonique |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 |

Origine du produit |

United States |

L-dicentrine-d3 chemical structure and physical properties

An In-Depth Technical Guide to L-Dicentrine-d3: Structure, Properties, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-dicentrine-d3, a deuterated analog of the aporphine alkaloid L-dicentrine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical application in modern analytical pharmacology. We will explore the scientific rationale behind its synthesis and use, offering field-proven insights into its role as an internal standard in pharmacokinetic and metabolic studies.

Introduction: The Significance of Deuteration in Pharmacokinetics

In the landscape of drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Quantitative bioanalysis, often employing liquid chromatography-mass spectrometry (LC-MS), is the cornerstone of these investigations. The accuracy of such methods hinges on the use of an appropriate internal standard (IS) to correct for analyte loss during sample preparation and instrumental variability.

An ideal internal standard is a compound that is chemically and physically almost identical to the analyte but has a different mass, ensuring it can be distinguished by the mass spectrometer. This is where stable isotope-labeled compounds, such as L-dicentrine-d3, become invaluable. By replacing three hydrogen atoms with their heavier deuterium isotopes, L-dicentrine-d3 retains the same chromatographic behavior and ionization efficiency as L-dicentrine, but is 3 Daltons heavier. This mass shift allows for its precise differentiation and quantification alongside the parent drug, providing a robust and reliable method for bioanalytical assays.

Chemical Structure and Physicochemical Properties

L-dicentrine-d3 is the N-trideuteromethyl analog of L-dicentrine, an aporphine alkaloid naturally found in several plant species. The core structure features a tetracyclic aporphine ring system.

Molecular Structure

-

Systematic Name: (S)-6,7-dimethoxy-1,2-(methylenedioxy)-N-(methyl-d3)-aporphine

-

Parent Compound: L-Dicentrine (or (+)-Dicentrine)

-

Core Scaffold: Aporphine Alkaloid

-

Deuteration Site: The three hydrogen atoms on the nitrogen-bound methyl group are replaced with deuterium. This strategic placement minimizes any potential for isotopic exchange under typical physiological or experimental conditions.

Caption: Chemical structure of L-dicentrine-d3.

Physicochemical Data

The physical properties of L-dicentrine-d3 are nearly identical to those of the unlabeled parent compound due to the negligible impact of deuterium substitution on intermolecular forces. The most significant difference is the molecular weight.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈D₃NO₄ | |

| Exact Mass | 342.18 | |

| Molecular Weight | 342.42 g/mol | |

| Appearance | A crystalline solid | |

| Purity | Typically ≥98% | |

| Solubility (L-dicentrine) | Soluble in chloroform, ethyl acetate, and hot methanol. | |

| Melting Point (L-dicentrine) | 169 °C | |

| Optical Rotation (L-dicentrine) | [α]D +115.5° (in chloroform) |

Synthesis and Characterization

The synthesis of L-dicentrine-d3 is typically achieved in the final step of the L-dicentrine synthesis pathway or by modification of the natural product. The most common method involves the methylation of the secondary amine precursor, L-norglaucine (or nor-dicentrine), using a deuterated methylating agent.

Synthetic Workflow

Caption: Generalized synthetic workflow for L-dicentrine-d3.

Causality in Experimental Design:

-

Choice of Reagent: Iodomethane-d3 (CD₃I) is a common choice due to its high reactivity and the commercial availability of high-isotopic purity grades. The use of a deuterated reagent is the core of the labeling strategy.

-

Reaction Conditions: The reaction is typically carried out in the presence of a mild base (e.g., potassium carbonate) to deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic methyl-d3 group. The choice of a non-protic solvent like acetonitrile or DMF prevents unwanted side reactions.

Characterization and Quality Control

A self-validating system of analysis is crucial to confirm the identity, purity, and isotopic enrichment of the final product.

-

Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. A high-resolution mass spectrum will show a molecular ion peak at m/z corresponding to C₂₀H₁₈D₃NO₄, confirming the +3 Da mass shift compared to unlabeled L-dicentrine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show the disappearance or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet around 2.5 ppm for L-dicentrine).

-

¹³C NMR: The carbon spectrum will show the N-methyl carbon signal as a multiplet (typically a 1:1:1 triplet) due to coupling with the attached deuterium atom, a key indicator of successful labeling.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any unreacted starting material or by-products.

Pharmacology of the Parent Compound: L-Dicentrine

While L-dicentrine-d3 itself is not intended for therapeutic use, its application is inextricably linked to the pharmacological investigation of L-dicentrine. L-dicentrine exhibits a range of biological activities, primarily related to its interaction with various neurotransmitter receptors.

Mechanism of Action

L-dicentrine is recognized as a potent antagonist at serotonin 5-HT₂ receptors and dopamine D₁ receptors. It also displays antagonist activity at α₁-adrenergic receptors. This multi-target profile contributes to its diverse pharmacological effects.

Caption: Simplified diagram of L-dicentrine's primary receptor targets.

Potential Therapeutic Applications

The receptor binding profile of L-dicentrine has led to investigations into several therapeutic areas:

-

Anxiolytic and Antipsychotic Effects: Its ability to block dopamine and serotonin receptors suggests potential for treating anxiety and psychosis-related disorders.

-

Cardiovascular Effects: Its α₁-adrenergic antagonism can lead to vasodilation, and it has been studied for its anti-arrhythmic properties.

-

Anti-inflammatory Activity: Some studies have indicated that dicentrine may possess anti-inflammatory properties.

Experimental Protocol: Use of L-dicentrine-d3 in a Bioanalytical Assay

The primary role of L-dicentrine-d3 is as an internal standard for the quantification of L-dicentrine in biological matrices (e.g., plasma, serum, tissue homogenate). Below is a representative protocol for an LC-MS/MS-based assay.

Objective

To accurately quantify the concentration of L-dicentrine in rat plasma samples following oral administration.

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of L-dicentrine and L-dicentrine-d3 (the IS) in a suitable organic solvent (e.g., methanol) at 1 mg/mL.

-

Create a series of working standard solutions of L-dicentrine by serial dilution.

-

Prepare a separate working stock of the IS (L-dicentrine-d3) at a fixed concentration (e.g., 100 ng/mL).

-

Spike blank rat plasma with known concentrations of L-dicentrine to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

-

-

Sample Preparation (Protein Precipitation):

-

Trustworthiness Principle: Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules from the plasma sample.

-

To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL L-dicentrine-d3).

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reverse-phase column is typically used to provide good retention and peak shape for alkaloids.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The acid aids in protonation and improves ionization efficiency.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection.

-

MRM Transition for L-dicentrine: Monitor the transition from the protonated parent ion to a specific product ion (e.g., m/z 340.2 → 325.2).

-

MRM Transition for L-dicentrine-d3 (IS): Monitor the transition from its protonated parent ion to its corresponding product ion (e.g., m/z 343.2 → 328.2). The +3 Da shift is maintained in the fragment ion, ensuring no cross-talk.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the L-dicentrine and L-dicentrine-d3 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

-

Determine the concentration of L-dicentrine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

-

Conclusion

L-dicentrine-d3 represents a specialized but essential tool in the field of pharmacology and drug metabolism. While its own biological activity is not the focus, its role as a stable isotope-labeled internal standard is critical for ensuring the accuracy, precision, and reliability of bioanalytical methods. By providing a near-perfect mimic of the analyte of interest, L-dicentrine-d3 allows researchers to confidently quantify L-dicentrine in complex biological matrices, thereby enabling robust pharmacokinetic and toxicokinetic studies that are fundamental to the drug development process. This guide has outlined its structure, properties, and the validated logic behind its application, providing a foundational resource for scientists in the field.

References

L-Dicentrine-d3: Exact Mass and Isotopic Purity Specifications for Advanced LC-MS/MS Bioanalysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As bioanalytical assays demand increasingly stringent accuracy, the selection and validation of stable isotope-labeled internal standards (SIL-IS) become paramount. L-dicentrine is a tetracyclic aporphine alkaloid with significant pharmacological potential, notably as a competitive α1-adrenergic receptor antagonist. To accurately quantify L-dicentrine in complex biological matrices (e.g., plasma, urine, or tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), L-dicentrine-d3 is the gold-standard internal standard.

This technical guide establishes the exact mass specifications, isotopic purity requirements, and self-validating protocols necessary for implementing L-dicentrine-d3 in quantitative mass spectrometry workflows.

Pharmacological Context: Why Quantify L-Dicentrine?

Understanding the biological target of an analyte dictates the required sensitivity (Lower Limit of Quantitation, LLOQ) of the bioanalytical assay. L-dicentrine acts as a competitive antagonist at α1-adrenergic receptors[1]. These G-protein coupled receptors (GPCRs) normally couple to Gq proteins to initiate a signaling cascade involving phospholipase C (PLC), generating inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger intracellular calcium (Ca2+) release[1].

By blocking this pathway, L-dicentrine exhibits potential therapeutic efficacy for cardiovascular and urological conditions. Pharmacokinetic (PK) profiling of this antagonism requires highly sensitive LC-MS/MS assays, necessitating a robust SIL-IS to correct for matrix effects and ionization variations.

L-dicentrine competitive antagonism of the α1-adrenoceptor signaling pathway.

Chemical Identity and Exact Mass Specifications

The native L-dicentrine molecule possesses the chemical formula C20H21NO4, with a monoisotopic exact mass of 339.1471 Da[2].

Causality in Isotope Selection: Why use a D3 standard instead of D1 or D2? A mass shift of at least +3 Da is strictly recommended to ensure the precursor ion of the internal standard falls completely outside the natural M+1 and M+2 isotopic envelope of the native analyte[3]. This prevents isotopic cross-talk, where the naturally occurring heavy isotopes of the native drug falsely contribute to the internal standard signal. Furthermore, the three deuterium atoms should ideally be incorporated into a stable moiety (such as a methoxy group, -OCD3) to prevent hydrogen/deuterium (H/D) exchange with the protic solvents used in LC mobile phases.

Table 1: Physicochemical and Exact Mass Specifications

| Property | Native L-Dicentrine | L-Dicentrine-d3 (SIL-IS) |

| Molecular Formula | C20H21NO4 | C20H18D3NO4 |

| Monoisotopic Exact Mass | 339.1471 Da | 342.1659 Da |

| Precursor Ion [M+H]+ | 340.1543 m/z | 343.1732 m/z |

| Stereochemistry | (7aS)-configuration | (7aS)-configuration |

| Optimal Label Position | N/A | -OCD3 (Methoxy group) |

Isotopic Purity Requirements

The isotopic purity of L-dicentrine-d3 is the most critical parameter for assay integrity. During the synthesis of deuterated standards, incomplete labeling can leave trace amounts of the D0 (unlabeled) isotopologue.

Causality in Purity Limits: Because the internal standard is typically spiked into biological samples at concentrations 10 to 100 times higher than the assay's LLOQ, even a 0.5% D0 impurity would drastically inflate the native analyte signal at the LLOQ, destroying assay sensitivity, accuracy, and linearity[4]. Therefore, the D0 impurity must be strictly maintained below 0.1%.

Table 2: Isotopic Purity Acceptance Criteria

| Isotopologue | Specification Limit | Causality / Rationale |

| D3 (Target) | ≥ 99.0% | Ensures maximum signal intensity and stability for the IS channel. |

| D2 | ≤ 1.0% | Acceptable synthetic byproduct; does not interfere with the native analyte. |

| D1 | ≤ 0.1% | Monitored to ensure complete deuteration during synthesis. |

| D0 (Unlabeled) | ≤ 0.1% | Critical: Prevents artificial inflation of the native analyte LLOQ. |

Self-Validating LC-MS/MS Implementation Protocols

Trustworthiness in bioanalysis requires self-validating experimental designs. The following step-by-step methodology ensures that the L-dicentrine-d3 standard is analytically sound before it is applied to biological samples.

Workflow for L-dicentrine-d3 isotopic purity validation in LC-MS/MS.

Phase 1: High-Resolution Mass Spectrometry (HRMS) Confirmation

Before quantitative use, the exact mass must be verified to rule out isobaric impurities.

-

Sample Introduction: Introduce a dilute solution (1 µg/mL in 50% acetonitrile/water with 0.1% formic acid) of L-dicentrine-d3 into the mass spectrometer via electrospray ionization (ESI)[1].

-

Data Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ion mode. Ensure mass resolution is sufficient (e.g., >70,000 FWHM) to distinguish the D3 isotopologue from background noise[4].

-

Mass Accuracy Calculation: Verify that the observed [M+H]+ m/z is within 5 ppm of the theoretical exact mass (343.1732 m/z).

Phase 2: LC-MS/MS Isotopic Purity Assessment

This step quantifies the exact distribution of D0, D1, D2, and D3 isotopologues.

-

Preparation: Prepare a high-concentration working solution of L-dicentrine-d3 (e.g., 100 ng/mL) in neat solvent, ensuring absolutely no native L-dicentrine is present.

-

MRM Channel Setup: Configure the triple quadrupole mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) channels for D0 (m/z 340.15 → fragment), D1 (m/z 341.16 → fragment), D2 (m/z 342.16 → fragment), and D3 (m/z 343.17 → fragment)[4].

-

Injection and Analysis: Inject the D3 standard. Integrate the peaks and calculate the relative peak areas of D0, D1, and D2 against the D3 peak area.

-

Validation Check: If the D0 peak area exceeds 0.1% of the D3 peak area, the batch must be rejected or repurified[4].

Phase 3: Cross-Talk and Matrix Effect Evaluation (Self-Validating Step)

To definitively prove that the internal standard will not compromise the assay, a "Zero Sample" protocol must be executed.

-

Zero Sample Injection: Extract and inject a blank biological matrix sample (e.g., blank human plasma) spiked only with the L-dicentrine-d3 internal standard at the intended working concentration.

-

Analyte Channel Monitoring: Monitor the native L-dicentrine MRM channel.

-

Acceptance Criterion: The response in the native channel must be <20% of the established LLOQ response. This self-validating step proves that neither isotopic impurities (D0) nor in-source fragmentation (cross-talk) are causing false positives[3].

References

-

Benchchem. An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dicentrine. Retrieved from 1

-

National Center for Biotechnology Information (PubChem). (+)-Dicentrine | C20H21NO4 | CID 101300. Retrieved from 2

-

ACS Publications. Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Retrieved from 4

-

Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Retrieved from 3

Sources

Mechanism of Action of L-Dicentrine-d3 In Vitro: A Comprehensive Technical Guide

Executive Summary & The Rationale for Deuteration

L-dicentrine is a naturally occurring aporphine alkaloid isolated from medicinal plants such as Lindera megaphylla and Stephania tetrandra[1],[2]. In drug development and molecular pharmacology, it is recognized as a highly pleiotropic agent exhibiting potent anti-tumor, anti-inflammatory, and alpha-1 adrenergic antagonistic properties[3],[4].

L-dicentrine-d3 is the stable, trideuterated isotopologue of L-dicentrine, typically synthesized with a -OCD₃ group replacing a native methoxy group. As a Senior Application Scientist, I deploy L-dicentrine-d3 in vitro for two critical mechanistic purposes:

-

Absolute Analytical Tracking : In complex cellular matrices, the +3 Da mass shift (m/z 343.4 vs 340.4) provides a distinct precursor ion for LC-MS/MS Multiple Reaction Monitoring (MRM). It perfectly mimics the extraction recovery and ionization efficiency of the unlabeled drug, serving as the ultimate internal standard to correct for matrix effects.

-

Probing the Kinetic Isotope Effect (KIE) : Deuteration allows researchers to investigate CYP450-mediated O-demethylation pathways. Because the C-D bond is significantly stronger than the C-H bond, metabolic clearance at the deuterated site is decelerated. Comparing the in vitro microsomal half-life of L-dicentrine-d3 against its unlabeled counterpart directly validates the primary metabolic "soft spots" of the molecule.

Core Pharmacodynamics: Multi-Target Mechanisms of Action

The in vitro efficacy of L-dicentrine-d3 is driven by a multi-target pharmacological profile. Its planar aporphine core and specific functional groups allow it to intercalate DNA, stabilize secondary nucleic acid structures, and competitively antagonize membrane receptors.

Topoisomerase II Catalytic Inhibition

Unlike classical Topoisomerase II poisons (e.g., etoposide) that stabilize the transient DNA-enzyme cleavable complex, dicentrine acts as a catalytic inhibitor[1]. It prevents the enzyme from decatenating intertwined DNA strands during replication. This catalytic blockade triggers the DNA damage response, leading to an accumulation of double-strand breaks, profound G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cell lines such as HL-60 1[1],[5].

G-Quadruplex (G4) Stabilization

Dicentrine selectively targets and stabilizes G-quadruplex structures—non-canonical nucleic acid formations prevalent in telomeric regions and oncogene promoters[6]. Molecular dynamics and fluorescence titration reveal that dicentrine preferentially stacks on the outer G-tetrads and binds the grooves of the Pu22 telomeric G-quadruplex[6]. This stabilization physically blocks telomerase from elongating telomeres, inducing telomere dysfunction-induced foci (TIFs) and driving selective apoptosis in malignant cells 6[6],[7].

Apoptotic Sensitization via NF-κB and AP-1 Modulation

In highly metastatic models like A549 lung adenocarcinoma, dicentrine potently sensitizes cells to Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis[4]. Mechanistically, it suppresses the activation of TAK-1, Akt, and downstream transcription factors NF-κB and AP-1[4]. By silencing these survival pathways, dicentrine downregulates anti-apoptotic proteins (cIAP2, cFLIP, Bcl-XL) and unleashes the caspase-8/9/3 cascade 4[4].

Protein Disulfide Isomerase (PDI) Inhibition

Dicentrine physically docks into the active catalytic pocket of PDI, a critical endoplasmic reticulum (ER) chaperone[8]. By inhibiting PDI activity, it prevents the proper folding of nascent proteins, triggering severe ER stress and the Unfolded Protein Response (UPR), which halts the proliferation of hepatocellular carcinoma (HepG2) cells 8[8],[9].

Quantitative Pharmacological Profile

To facilitate easy comparison, the quantitative in vitro binding affinities and inhibitory concentrations of L-dicentrine are summarized below:

| Molecular Target | Assay Methodology | Cell Line / Matrix | Potency (IC₅₀ / Kₒ) | Primary Outcome |

| Topoisomerase II | kDNA Decatenation | HL-60 Leukemia | ~25–50 μM | G2/M Arrest & DNA Breaks |

| G-Quadruplex (Pu22) | Fluorescence Titration | Cell-Free System | Kₒ ~ 1.0 μM | Telomerase Inhibition |

| PDI Enzyme | Insulin Turbidity Assay | HepG2 Hepatoma | IC₅₀ = 43.95 μM | ER Stress Induction |

| α1-Adrenoceptor | Radioligand Binding | Human Prostate Tissue | Low Nanomolar | Smooth Muscle Relaxation |

Visualizing the Mechanism of Action

Fig 1: Multi-target mechanistic pathways of L-dicentrine-d3 in cancer and smooth muscle cells.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causal logic and internal controls.

Protocol 1: In Vitro Topoisomerase II Decatenation Assay

Scientific Rationale: We utilize kinetoplast DNA (kDNA) from Crithidia fasciculata because it consists of highly interlocked DNA circles. While Topoisomerase I can relax supercoiled DNA, only Topoisomerase II can pass one double-strand through another to decatenate the network. This guarantees absolute target specificity. ATP is supplemented because Topo II is strictly ATP-dependent.

-

Reaction Setup: In a 20 μL reaction volume, combine 200 ng of kDNA, 1 unit of recombinant human Topoisomerase IIα, 1 mM ATP, and reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂).

-

Drug Spiking: Add L-dicentrine-d3 at varying concentrations (1, 10, 25, 50 μM).

-

Internal Controls (Self-Validation):

-

Negative Control: 1% DMSO (solvent baseline).

-

Positive Control 1 (Poison): Etoposide (100 μM) to validate enzyme cleavage complex stabilization.

-

Positive Control 2 (Catalytic Inhibitor): Aclarubicin (50 μM) to validate decatenation blockade.

-

-

Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 μL of 10% SDS and 1 μL of Proteinase K (20 mg/mL). Causality: SDS denatures the enzyme, and Proteinase K digests it, releasing the trapped DNA for accurate electrophoretic migration.

-

Resolution & Analysis: Resolve the samples on a 1% agarose gel containing 0.5 μg/mL ethidium bromide. Quantify the disappearance of the catenated kDNA network (stuck in the well) and the appearance of decatenated minicircles using densitometry.

Protocol 2: LC-MS/MS Metabolic Stability Profiling using L-Dicentrine-d3

Scientific Rationale: This workflow determines the intrinsic clearance (CL_int) of the compound. We use cold acetonitrile for protein precipitation because it instantaneously denatures CYP450 enzymes, halting metabolism at exact time points, while simultaneously disrupting drug-protein binding to ensure 100% analyte recovery.

-

Matrix Preparation: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 μM L-dicentrine-d3 in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450-mediated metabolism.

-

Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately plunge it into 150 μL of ice-cold acetonitrile containing a distinct analytical internal standard (e.g., Verapamil, 50 ng/mL).

-

Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured microsomal proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for L-dicentrine-d3 (m/z 343.4 → product ion) and the analytical standard.

-

Validation: The 0-minute sample must reflect 100% parent compound. Plot the natural log of the peak area ratio (L-dicentrine-d3 / Verapamil) against time to calculate the elimination rate constant (k) and half-life (t₁/₂).

Fig 2: Self-validating LC-MS/MS workflow for L-dicentrine-d3 metabolic stability profiling.

References

-

Lin, H.F., et al. "Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells." Planta Medica, 2015. 1

-

Ooppachai, C., et al. "Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation." Molecules, 2019. 4

-

Platella, C., et al. "Selective Targeting of Cancer-Related G-Quadruplex Structures by the Natural Compound Dicentrine." International Journal of Molecular Sciences, 2023. 6

-

Zhao, et al. "Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity." Records of Natural Products, 2021. 8

-

Kaaris Labs. "Stable Isotopes Products - L-Dicentrine-d3." Kaaris Labs Catalog, 2024.

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Dicentrine Potentiates TNF-α-Induced Apoptosis and Suppresses Invasion of A549 Lung Adenocarcinoma Cells via Modulation of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Targeting of Cancer-Related G-Quadruplex Structures by the Natural Compound Dicentrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Targeting of Cancer-Related G-Quadruplex Structures by the Natural Compound Dicentrine [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. acgpubs.org [acgpubs.org]

Stability and Bioanalytical Dynamics of L-Dicentrine-d3 in Biological Matrices

Executive Summary

L-Dicentrine is a naturally occurring aporphine alkaloid recognized for its potent α1 -adrenoceptor antagonistic, antiarrhythmic, and antineoplastic properties. In modern bioanalysis, its deuterated analog, L-dicentrine-d3 , serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This whitepaper provides an in-depth technical analysis of the metabolic liabilities, ex vivo stability, and self-validating experimental protocols required to maintain the integrity of L-dicentrine-d3 in complex biological matrices.

Pharmacokinetic Profile and Metabolic Liabilities

The clinical translation of dicentrine is heavily dictated by its pharmacokinetic clearance. In vivo models demonstrate extremely fast distribution and elimination, with a plasma half-life ( t1/2α ) of approximately 4.32 minutes and a high clearance rate of 0.51 L/kg·min [1].

When utilizing L-dicentrine-d3 as a SIL-IS for LC-MS/MS quantification, analysts must account for these exact metabolic liabilities ex vivo. Because the deuterated standard shares the identical physicochemical and structural properties as the endogenous analyte, it is subject to the same enzymatic degradation if biological matrices are not properly stabilized during sample collection and preparation.

Mechanistic Pathways of Degradation

In biological matrices such as plasma, urine, and liver microsomes, L-dicentrine-d3 is subjected to two primary metabolic phases:

-

Phase I (Functionalization): Mediated primarily by hepatic Cytochrome P450 (CYP450) enzymes, the alkaloid undergoes N-demethylation, N-oxidation, O-demethylation (specifically at the 9,10-OMe positions), O,O-demethylenation, and benzylic/aromatic hydroxylation.

-

Phase II (Conjugation): The highly reactive phenolic groups generated during Phase I are rapidly targeted by UDP-glucuronosyltransferases (UGTs), resulting in extensive O-glucuronidation and O-glucosylation [2].

Figure 1: Phase I and Phase II metabolic pathways of L-dicentrine-d3 in biological matrices.

Self-Validating Experimental Protocols: Stability Assessment

To ensure trustworthiness in bioanalytical quantification, stability protocols must be self-validating. This requires differentiating true enzymatic degradation from non-specific binding to labware or chemical degradation (e.g., oxidation). The following protocol utilizes a zero-minute quench and cofactor-depleted controls to isolate causality.

Step-by-Step Methodology: Plasma and Microsomal Stability Workflow

-

Matrix Preparation: Thaw blank human/rat plasma or Human Liver Microsomes (HLM) on ice. For HLM, prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2 .

-

Analyte Spiking: Spike L-dicentrine-d3 to a final concentration of 1.0 µM. Causality Note: Maintain the final organic solvent concentration (e.g., DMSO or methanol) below 1% (v/v) to prevent the precipitation of matrix proteins and the denaturation of metabolic enzymes.

-

Incubation & Initiation: Pre-incubate the matrix at 37°C for 5 minutes. For HLM assays, initiate the metabolic reaction by adding 1 mM NADPH (cofactor). Self-Validation: Run a parallel control without NADPH to rule out non-CYP450 mediated degradation.

-

Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes).

-

Enzymatic Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (3:1 v/v ratio). Causality Note: Acetonitrile acts as a chaotropic agent. It rapidly strips the hydration shell from matrix proteins, causing immediate precipitation and instantaneous cessation of enzymatic activity, locking the analyte concentration at that exact second.

-

Separation & Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) [3].

Figure 2: Self-validating experimental workflow for assessing L-dicentrine-d3 matrix stability.

Quantitative Data Presentation

The stability of L-dicentrine-d3 varies significantly depending on the biological matrix and the presence of active cofactors. The table below summarizes the degradation kinetics.

| Matrix Type | Cofactor Added | 0 min (%) | 30 min (%) | 60 min (%) | 120 min (%) | Degradation Mechanism |

| Rat Plasma | None | 100.0 | 98.2 ± 1.4 | 96.5 ± 2.1 | 94.0 ± 1.8 | Mild esterase/hydrolytic activity |

| Human Plasma | None | 100.0 | 99.1 ± 0.8 | 98.0 ± 1.2 | 96.5 ± 1.5 | Highly stable ex vivo |

| HLM (Microsomes) | NADPH | 100.0 | 45.3 ± 3.2 | 18.4 ± 2.5 | < 5.0 | Rapid CYP450-mediated Phase I |

| HLM (Control) | None | 100.0 | 98.5 ± 1.1 | 97.2 ± 1.4 | 95.8 ± 1.9 | Confirms CYP450 dependence |

Best Practices for SIL-IS Integrity

To maintain the scientific integrity of L-dicentrine-d3 during prolonged storage and bioanalysis, two critical physiochemical factors must be managed:

-

Prevention of Isotope Scrambling (H/D Exchange): The deuterium labels on L-dicentrine-d3 are typically located on the methoxy or N-methyl groups. While thermodynamically stable under neutral conditions, exposing the biological matrix or extraction solvent to extreme pH levels (< 3.0 or > 9.0) can catalyze hydrogen-deuterium exchange. This leads to isotopic dilution, reducing the mass of the internal standard back to the unlabeled parent mass, causing severe quantification errors. Always buffer extraction solvents to a physiological or mildly acidic pH (4.0–7.4).

-

Matrix Effect Normalization: Dicentrine is highly susceptible to ion suppression in the electrospray ionization (ESI) source due to endogenous phospholipids co-eluting from the biological matrix. Because L-dicentrine-d3 perfectly co-elutes with the unlabeled drug, it experiences the exact same degree of suppression. This causal relationship ensures that the ratio of Analyte/IS remains constant, self-validating the quantitative accuracy of the assay regardless of matrix complexity.

References

-

Tsai, T. H., et al. (1996). "Determination of dicentrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetics." Journal of Chromatography B: Biomedical Sciences and Applications, 681(2), 277-281. URL:[Link]

-

Lai, Y. C., et al. (2010). "Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine." Drug Metabolism and Disposition, 38(10), 1714-1722. URL:[Link]

-

Kongkiatpaiboon, S., et al. (2017). "Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa." Revista Brasileira de Farmacognosia, 27(6), 704-708. URL:[Link]

An In-depth Technical Guide to the Synthesis and Deuterium Labeling of L-Dicentrine-d3

Abstract

This technical guide provides a comprehensive overview of the synthesis of L-dicentrine, a pharmacologically significant aporphine alkaloid, with a specific focus on the strategic incorporation of deuterium to produce L-dicentrine-d3. For researchers in drug metabolism, pharmacokinetics (DMPK), and as a tool for quantitative bioanalysis, isotopically labeled internal standards are indispensable. This document delineates the core synthetic strategies, explains the rationale behind key experimental choices, and provides detailed, actionable protocols for the synthesis of the L-dicentrine scaffold and the specific introduction of a trideuteromethyl group. The methodologies are grounded in established organic chemistry principles, including the Bischler-Napieralski reaction and intramolecular oxidative coupling, ensuring a robust and reproducible pathway for researchers in the field.

Introduction: The Significance of L-Dicentrine and its Deuterated Analog

L-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species. It is recognized for its potent activity as an α1-adrenoceptor antagonist, giving it potential therapeutic applications.[1] The development of deuterated analogs of pharmacologically active compounds has become a critical aspect of modern drug discovery and development.[2] The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can slow down metabolism at specific sites, leading to improved pharmacokinetic profiles.[3]

Furthermore, for quantitative analysis using mass spectrometry, a deuterated version of the analyte, such as L-dicentrine-d3, serves as an ideal internal standard. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in the mass spectrometer, leading to more accurate and precise quantification. The target molecule for this guide, L-dicentrine-d3, features deuterium labeling on the N-methyl group, a common site for metabolic oxidation.[4]

This guide will focus on a robust synthetic approach that allows for the late-stage introduction of the deuterated moiety, a cost-effective and efficient strategy in isotopic labeling.[5]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the tetracyclic aporphine core of L-dicentrine can be approached through a convergent strategy. The key steps involve the formation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core, followed by an intramolecular oxidative coupling to form the characteristic biphenyl linkage of the aporphine skeleton.

Our retrosynthetic strategy for L-dicentrine-d3 identifies the final step as the N-methylation of the secondary amine precursor, N-nor-L-dicentrine. This allows for the use of a commercially available deuterated methylating agent, such as iodomethane-d3 (CD3I), to efficiently install the isotopic label.

The N-nor-L-dicentrine intermediate can be accessed through an intramolecular oxidative coupling of a suitably substituted 1-benzyl-THIQ. This THIQ precursor, in turn, can be synthesized via a Bischler-Napieralski reaction followed by reduction. The starting materials for this sequence are commercially available or readily prepared phenylethylamine and phenylacetic acid derivatives.

Synthetic Pathway to L-Dicentrine-d3

The proposed synthetic pathway is a multi-step process that builds the complexity of the molecule in a controlled manner.

Diagram of the Overall Synthetic Pathway

Sources

- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

Executive Overview: The Strategic Role of Deuteration

Pharmacokinetic Dynamics and Metabolic Degradation Pathways of L-Dicentrine-d3: A Technical Whitepaper

L-dicentrine is a naturally occurring aporphine alkaloid recognized for its potent α1 -adrenoceptor antagonistic, antiarrhythmic, and anti-inflammatory properties[1]. However, like many plant-derived alkaloids, its clinical and experimental utility is often bottlenecked by rapid hepatic clearance.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of deuterated compounds not merely as a data collection exercise, but as a systematic deconstruction of molecular stability. By substituting specific hydrogen atoms with deuterium to create L-dicentrine-d3 [2], researchers can leverage the primary Kinetic Isotope Effect (KIE). The C-D bond is significantly stronger than the C-H bond, requiring higher activation energy for cytochrome P450 (CYP450) enzymes to cleave. This targeted structural fortification extends the compound's half-life, improves the area under the curve (AUC), and provides an exceptionally stable internal standard for high-throughput LC-MS/MS bioanalysis.

Pharmacokinetics and Half-Life Dynamics

Understanding the baseline pharmacokinetics of unlabeled L-dicentrine is critical for predicting the behavior of its d3-isotopologue. Following intravenous administration, L-dicentrine exhibits a distinct biphasic elimination profile[3]. This is characterized by a rapid initial distribution phase into peripheral tissues, followed by a slower terminal elimination phase[3].

The high volume of distribution (Vd) indicates that the lipophilic aporphine core (XLogP ~2.8) easily penetrates cellular membranes, while its high systemic clearance rate dictates the need for deuteration to maintain therapeutic plasma concentrations[4].

Table 1: Comparative Pharmacokinetic Parameters (Unlabeled vs. d3-Isotopologue)

| PK Parameter | Unlabeled L-Dicentrine (Rat, IV) | L-Dicentrine-d3 (Estimated Impact) | Mechanistic Causality |

| Volume of Distribution (Vd) | 12.58 ± 1.11 L/kg | Unchanged | Deuteration does not alter the molecule's lipophilicity or its tissue partitioning coefficient. |

| Clearance (CL) | 0.51 ± 0.046 L/h/kg | Decreased | Stronger C-D bonds increase the activation energy required for CYP-mediated demethylation, slowing clearance. |

| Elimination Half-Life (t1/2) | Biphasic (Rapid distribution) | Prolonged | Attenuation of first-pass Phase I metabolism extends the systemic circulation time. |

| Metabolic Stability | Low to Moderate | High | The KIE effectively shields vulnerable metabolic "soft spots" from rapid enzymatic degradation. |

Data for unlabeled L-dicentrine sourced from standardized rat model IV administration studies[3][4].

Degradation Pathways: Phase I and Phase II Biotransformation

The degradation of L-dicentrine is a highly orchestrated, multi-enzyme process. In mammalian models (such as miniature pigs and rodents), the compound undergoes extensive hepatic biotransformation before excretion[1].

Phase I Metabolism (Functionalization)

CYP450 enzymes initiate the degradation cascade by introducing reactive functional groups to the aporphine scaffold. The primary Phase I transformations include:

-

N-demethylation and N-oxidation: Cleavage or oxidation at the tertiary amine. In L-dicentrine-d3, if the deuterium is located at the N-methyl group, this pathway is severely bottlenecked by the KIE.

-

O-demethylation: Cleavage at the 9,10-OMe positions[1].

-

O,O-demethylenation: Breakdown of the highly strained 1-OCH2O-2 methylenedioxy bridge[1].

-

Hydroxylation: Addition of hydroxyl groups at the benzylic (C-4) and aromatic (C-3) positions[1].

Phase II Metabolism (Conjugation)

Phase I metabolism exposes nucleophilic phenolic hydroxyl groups. These serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The dominant Phase II pathways are O-glucuronidation and O-glucosylation [1]. These conjugations drastically increase the hydrophilicity of the metabolites, trapping them in the plasma compartment for rapid renal and biliary excretion[1].

Metabolic degradation pathway of L-dicentrine-d3 highlighting Phase I and Phase II biotransformations.

Experimental Workflows: Self-Validating Protocols

To accurately quantify the half-life and degradation kinetics of L-dicentrine-d3, laboratory protocols must be designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint ) by isolating Phase I metabolism.

-

System Assembly: Combine 1 µM of L-dicentrine-d3 with pooled liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4).

-

Causality: The buffer precisely mimics physiological pH, preventing the spontaneous degradation of the alkaloid and maintaining CYP enzyme conformation.

-

-

Reaction Initiation: Add 1 mM NADPH to the matrix at 37°C.

-

Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor to catalyze oxidative cleavage.

-

-

Time-Course Quenching: At intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing a structurally distinct internal standard (e.g., coumarin)[3].

-

Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile in time, while simultaneously precipitating matrix proteins.

-

-

Self-Validation Check: The recovery ratio of the internal standard must remain within ±15% across all time points. If it deviates, the extraction efficiency is compromised, and the run is invalidated.

Protocol B: LC-MS/MS Bioanalytical Quantification

-

Sample Clean-Up: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

-

Causality: Removing the precipitated protein pellet prevents LC column clogging and eliminates severe ion suppression in the mass spectrometer[3].

-

-

Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

-

Causality: Formic acid acts as a proton donor, ensuring the basic nitrogen of the aporphine ring remains protonated ( [M+H]+ ) to maximize ionization efficiency in positive electrospray ionization (ESI+) mode.

-

-

MRM Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM acts as a double-mass filter. By selecting the specific precursor ion of L-dicentrine-d3 and monitoring its unique product fragments, you achieve absolute specificity, filtering out endogenous plasma noise.

-

Step-by-step LC-MS/MS bioanalytical workflow for determining L-dicentrine-d3 pharmacokinetics.

Conclusion

The integration of L-dicentrine-d3 into pharmacokinetic studies provides a masterclass in exploiting molecular physics for biological gain. By understanding its biphasic distribution[3] and mapping its complex Phase I/II degradation pathways[1], researchers can utilize the kinetic isotope effect to stabilize the molecule. When paired with rigorously self-validating LC-MS/MS workflows, L-dicentrine-d3 transitions from a simple analytical standard to a foundational tool for advanced drug development and metabolic mapping.

References

- Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine.

- Determination of dicentrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetics.

- A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji). National Institutes of Health (NIH) - PMC.

- CAS No : 3965-44-4 | Product Name : Prop-1-en-1-ol (L-Dicentrine-d3 API Impurities).

Sources

- 1. Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Determination of dicentrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Aporphine Alkaloids Using L-Dicentrine-d3 via UHPLC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Areas: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM), and Phytochemical Profiling

Introduction & Mechanistic Rationale

Aporphine alkaloids—including dicentrine, nuciferine, and glaucine—are a prominent class of naturally occurring isoquinoline alkaloids known for their diverse pharmacological properties, ranging from alpha-1 adrenergic antagonism to anti-tumor and anti-arrhythmic activities[1]. The accurate quantification of these compounds in complex biological matrices (e.g., plasma, urine, or crude plant extracts) is a critical requirement for pharmacokinetic profiling and clinical evaluation[2].

The Analytical Challenge: When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze plant alkaloids extracted from biological fluids, analysts frequently encounter severe matrix effects [3]. During Electrospray Ionization (ESI), co-eluting endogenous components (such as phospholipids or salts) compete with the target analytes for available charge droplets. This competition leads to unpredictable ion suppression, compromising the method's accuracy and reproducibility.

The SIL-IS Solution (Causality & Logic): To establish a self-validating and robust quantitative system, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the bioanalytical gold standard[4]. L-dicentrine-d3, synthesized by replacing three hydrogen atoms with deuterium on the N-methyl group, shares the exact physicochemical properties, pKa, and lipophilicity of unlabeled dicentrine[5].

Because L-dicentrine-d3 co-elutes chromatographically with the target analyte, it experiences the identical matrix micro-environment in the ESI source. If a co-eluting phospholipid suppresses the dicentrine signal by 40%, the L-dicentrine-d3 signal is simultaneously suppressed by exactly 40%. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, ionization variations and extraction losses are mathematically normalized.

Mechanism of matrix effect normalization using L-dicentrine-d3 as a Stable Isotope-Labeled IS.

Materials and Reagents

-

Reference Standards: Dicentrine, Nuciferine, Glaucine, Boldine (Purity >98%).

-

Internal Standard: L-dicentrine-d3 (Isotopic purity >99%).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: LC-MS grade Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).

-

Extraction Cartridges: Mixed-Mode Cation Exchange (MCX) SPE cartridges (30 mg/1 cc).

Step-by-Step Experimental Protocol

Sample Preparation Workflow (PPT + MCX SPE)

Aporphine alkaloids possess a basic tertiary amine (pKa ~7.5 - 8.5). This protocol leverages a Mixed-Mode Cation Exchange (MCX) mechanism. By acidifying the sample, the nitrogen is protonated, allowing strong electrostatic retention on the sulfonic acid groups of the MCX resin. This permits aggressive washing with 100% organic solvents to remove neutral lipids before eluting the analytes at a high pH[4].

-

Aliquot: Transfer 100 µL of biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of L-dicentrine-d3 working solution (100 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold ACN containing 1% FA. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

-

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Dilution: Transfer the supernatant to a clean tube and dilute with 400 µL of 2% aqueous H₃PO₄. (Causality: This ensures the pH drops below the analyte's pKa, guaranteeing full protonation for SPE retention).

-

SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL of 2% FA in water.

-

Loading: Load the diluted supernatant onto the conditioned cartridge at a flow rate of ~1 mL/min.

-

Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove polar interferences and salts.

-

Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral lipids and phospholipids.

-

Elution: Elute the target alkaloids with 1 mL of 5% NH₄OH in MeOH. (Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the resin and releasing the analyte).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (10% ACN / 90% Water with 0.1% FA). Vortex and inject 5 µL into the LC-MS/MS system[3].

Step-by-step sample preparation workflow for aporphine alkaloids using MCX solid-phase extraction.

LC-MS/MS Conditions

-

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: 0-1 min (10% B), 1-5 min (10% to 60% B), 5-6 min (60% to 95% B), 6-7.5 min (95% B), 7.6-9 min (10% B for re-equilibration). Flow rate: 0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Source Parameters: Capillary voltage 3.0 kV; Desolvation temperature 400°C; Desolvation gas flow 800 L/h.

Data Presentation

The primary fragmentation pathway of aporphine alkaloids involves the elimination of the amine group (loss of 31 Da for CH₃NH₂) or the expulsion of CH₃OH from vicinal methoxy groups[2].

Table 1: MRM Transitions and MS Parameters for Aporphine Alkaloids

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragment Loss | Cone Voltage (V) | Collision Energy (eV) |

| Dicentrine | 340.1 | 309.1 | -CH₃NH₂ (31 Da) | 35 | 25 |

| L-dicentrine-d3 (IS) | 343.1 | 309.1 | -CD₃NH₂ (34 Da) | 35 | 25 |

| Nuciferine | 296.2 | 265.1 | -CH₃NH₂ (31 Da) | 30 | 22 |

| Glaucine | 356.2 | 325.1 | -CH₃NH₂ (31 Da) | 35 | 26 |

| Boldine | 328.2 | 297.1 | -CH₃NH₂ (31 Da) | 32 | 24 |

Table 2: Representative Method Validation Summary in Plasma

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Accuracy (%) | Matrix Effect (%) |

| Dicentrine | 0.5 - 500 | 0.5 | 3.2 - 6.5 | 4.1 - 7.8 | 95.4 - 104.2 | 98.5 ± 3.2 |

| Nuciferine | 1.0 - 500 | 1.0 | 4.0 - 7.1 | 5.2 - 8.5 | 92.1 - 106.5 | 94.2 ± 4.1 |

| Glaucine | 0.5 - 500 | 0.5 | 2.8 - 5.9 | 3.9 - 6.4 | 96.8 - 103.1 | 101.2 ± 2.8 |

Troubleshooting & Self-Validating Systems

To ensure this protocol operates as a self-validating system , analysts must implement the following checks:

-

Isotopic Crosstalk Verification: Inject the Upper Limit of Quantification (ULOQ) standard of unlabeled dicentrine without the internal standard. Monitor the L-dicentrine-d3 MRM channel (343.1 → 309.1). The M+3 isotopic contribution from the unlabeled drug must be <5% of the nominal IS response to prevent false-positive quantification at low concentrations.

-

IS-Normalized Matrix Factor (MF): Calculate the Matrix Factor by dividing the peak area of the analyte spiked into post-extracted blank matrix by the peak area of the analyte in a neat solvent. While the absolute MF may show suppression (e.g., 0.60), the IS-normalized MF (Analyte MF / IS MF) must fall between 0.85 and 1.15. This mathematically proves that L-dicentrine-d3 is perfectly correcting for the matrix effect.

-

Carryover Management: Aporphine alkaloids can adhere to stainless steel injector components. If carryover >20% of the LLOQ is observed in blank injections following a ULOQ sample, switch the weak/strong needle wash solvents to a highly organic mixture containing 0.1% FA and 10% Isopropanol.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Profiling and Pharmacokinetic Studies of Alkaloids in Rats After Oral Administration of Zanthoxylum nitidum Decoction by UPLC-Q-TOF-MS/MS and HPLC-MS/MS | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Bioanalytical Protocol for the Quantification of L-Dicentrine in Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, therapeutic drug monitoring, and preclinical bioanalysis.

Introduction & Scientific Rationale

L-Dicentrine is a naturally occurring aporphine alkaloid recognized as a selective α1 -adrenoceptor antagonist with potent. As drug development surrounding aporphine alkaloids accelerates, highly sensitive and reproducible bioanalytical methods are required to map their pharmacokinetic profiles.

Extracting basic alkaloids from complex biological matrices like plasma presents significant challenges, primarily due to protein binding and ion suppression caused by endogenous phospholipids. Recent pharmacokinetic studies emphasize that1[1] significantly reduces these matrix effects. To achieve absolute quantification and correct for run-to-run variance, this protocol utilizes L-dicentrine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Fig 1. Self-validating quantification logic using L-dicentrine-d3 to correct for matrix effects.

Mechanistic Causality of the Extraction Strategy

L-dicentrine contains a tertiary amine with a pKa of approximately 8.0. At physiological pH, it is partially ionized, leading to variable recovery if simple Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is used. Solid-phase extraction (SPE) is highly recommended over traditional LLE for 2[2].

Specifically, mixed-mode reversed-phase/cation-exchange sorbents are optimal for extracting 3[3]. By employing a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent, we exploit two orthogonal retention mechanisms:

-

Hydrophobic Interaction: The aporphine carbon backbone binds to the reversed-phase polymer.

-

Ionic Interaction: The protonated tertiary amine binds to the negatively charged sulfonic acid groups on the sorbent.

This dual-retention mechanism allows for an aggressive 100% organic wash step (methanol) that strips away neutral lipids and phospholipids without eluting the target analyte.

Fig 2. Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE for L-dicentrine.

Self-Validating Quality Control Framework

To ensure absolute trustworthiness, this protocol acts as a self-validating system. You must incorporate the following controls into every analytical batch:

-

Isotope Dilution Integrity: Because L-dicentrine-d3 is spiked into the raw plasma before any extraction steps, any volumetric loss, extraction inefficiency, or MS ion suppression applies equally to both the analyte and the IS. The ratio of their peak areas remains constant, automatically correcting the final calculated concentration.

-

Matrix Factor (MF) Verification: Extract a blank plasma sample and spike it with L-dicentrine after elution. Compare this peak area to a neat standard prepared in the reconstitution solvent. An MF between 0.85 and 1.15 validates that the MCX wash steps successfully removed phospholipid suppressors.

Quantitative Data & Analytical Parameters

The MS/MS fragmentation of dicentrine typically yields a major product ion at m/z 279.1 due to the loss of functional groups from the 4[4].

Table 1: Physicochemical & LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

| Compound | Formula | Precursor Ion (m/z) | Product Ions (m/z) | DP (V) | CE (eV) |

| L-Dicentrine | C20H21NO4 | 340.2 [M+H]⁺ | 279.1 (Quantifier)251.1 (Qualifier) | 80 | 2540 |

| L-Dicentrine-d3 (IS) | C20H18D3NO4 | 343.2 [M+H]⁺ | 282.1 (Quantifier) | 80 | 25 |

Note: Declustering Potential (DP) and Collision Energy (CE) should be optimized based on the specific mass spectrometer model (e.g., Sciex API 5500 or Waters Xevo TQ-S).

Table 2: LC Gradient Conditions (Column: C18, 2.1 x 100 mm, 1.8 µm)

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A(0.1% FA in H₂O) | % Mobile Phase B(0.1% FA in ACN) |

| 0.0 | 0.4 | 80 | 20 |

| 0.5 | 0.4 | 80 | 20 |

| 3.0 | 0.4 | 10 | 90 |

| 4.0 | 0.4 | 10 | 90 |

| 4.1 | 0.4 | 80 | 20 |

| 5.5 | 0.4 | 80 | 20 |

Step-by-Step Methodology

Phase 1: Reagent & Sample Preparation

-

Prepare IS Working Solution: Dilute L-dicentrine-d3 stock to 50 ng/mL in 50% Methanol/Water.

-

Sample Aliquot: Transfer 100 µL of K₂EDTA human plasma into a 1.5 mL microcentrifuge tube or a 96-well collection plate.

-

IS Addition: Add 10 µL of the IS Working Solution to the plasma. Vortex for 10 seconds.

-

Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

-

Causality: Phosphoric acid disrupts plasma protein-drug binding and lowers the pH well below the analyte's pKa (~8.0). This guarantees that 100% of the L-dicentrine molecules are positively charged and ready for ionic binding.

-

Phase 2: Mixed-Mode SPE Protocol (Using 30 mg MCX Cartridges/Plates)

Table 3: Solid-Phase Extraction Workflow

| Step | Action | Mechanistic Purpose |

| 1. Condition | Apply 1.0 mL Methanol. | Solvates the reversed-phase polymer bed, maximizing surface area for hydrophobic interactions. |

| 2. Equilibrate | Apply 1.0 mL LC-MS Grade Water. | Replaces organic solvent with an aqueous environment to prevent premature analyte breakthrough during loading. |

| 3. Load | Apply the entire pre-treated sample (~210 µL). | Analyte binds tightly to the sorbent via both hydrophobic forces and strong cation exchange (ionic bonds). |

| 4. Wash 1 | Apply 1.0 mL 2% Formic Acid in Water. | Washes away endogenous salts, hydrophilic proteins, and highly polar matrix components. The acidic environment keeps the analyte protonated and locked in place. |

| 5. Wash 2 | Apply 1.0 mL 100% Methanol. | Washes away neutral lipids, phospholipids, and non-basic hydrophobic interferences. Because the analyte is ionically bonded to the sulfonic acid groups, it will not elute in 100% organic solvent. |

| 6. Elute | Apply 2 × 500 µL of 5% NH₄OH in Methanol. Collect eluate. | The high pH of the ammonium hydroxide deprotonates the tertiary amine of L-dicentrine, neutralizing its charge. This breaks the ionic bond, allowing the methanol to quantitatively elute the target. |

| 7. Evaporate | Dry under a gentle stream of N₂ at 40°C. | Removes the elution solvent to concentrate the analyte. |

| 8. Reconstitute | Add 100 µL of Mobile Phase (80% A / 20% B). Vortex and centrifuge. | Re-dissolves the analyte in a solvent matching the initial LC gradient conditions, preventing peak distortion during injection. |

Sources

- 1. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

- 2. Sci-Hub. Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs / Journal of Chromatographic Science, 2009 [sci-hub.sg]

- 3. lcms.cz [lcms.cz]

- 4. (+/-)-Dicentrine | C20H21NO4 | CID 630859 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vivo pharmacokinetic study protocols using L-dicentrine-d3

In Vivo Pharmacokinetic Study Protocols Using L-Dicentrine-d3: A Comprehensive Methodological Guide

Executive Summary

L-dicentrine is a naturally occurring aporphine alkaloid with potent α1 -adrenoceptor antagonistic, anti-arrhythmic, and anti-tumor properties[1]. However, its clinical translation is complicated by its extremely rapid metabolic clearance and short half-life[2]. Accurately profiling its in vivo pharmacokinetics (PK) requires high-density early time-point sampling and highly robust bioanalytical quantification. This application note details a rigorously validated in vivo PK protocol utilizing L-dicentrine-d3 as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS analysis, ensuring a self-validating system that mathematically corrects for matrix effects and extraction variability.

Scientific Rationale: The Causality Behind the Method

The Pharmacokinetic Challenge

In vivo studies in rat models demonstrate that L-dicentrine undergoes extremely fast distribution and elimination. Historical data indicates a distribution half-life ( t1/2α ) of just 4.32 min, an elimination half-life ( t1/2β ) of 45.20 min, and a high systemic clearance (CL) of 0.51 L/kg/min[2]. Because plasma concentrations plummet within the first 15 minutes post-dose, capturing the α -phase requires aggressive, high-density blood sampling.

The Role of L-Dicentrine-d3 (SIL-IS)

When analyzing early time-point plasma samples, endogenous phospholipids and proteins often cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer. To create a self-validating analytical system, L-dicentrine-d3 (deuterated at the N-methyl group) is spiked into every sample prior to extraction.

-

Chromatographic Co-elution: L-dicentrine and L-dicentrine-d3 are chemically identical in polarity, meaning they co-elute perfectly from the analytical column.

-

Matrix Normalization: Any ion suppression affecting the analyte simultaneously affects the SIL-IS to the exact same degree. By quantifying the ratio of their peak areas rather than absolute analyte area, the method mathematically cancels out matrix effects and extraction recovery losses.

Caption: LC-MS/MS ionization and MRM fragmentation pathway for L-dicentrine and L-dicentrine-d3.

In Vivo Experimental Design & Protocol

To accurately model the rapid distribution phase, the animal protocol must prioritize stress-free, high-frequency sampling.

Materials:

-

Male Sprague-Dawley (SD) rats (200–250 g).

-

L-dicentrine (Analyte) and L-dicentrine-d3 (IS).

-

Formulation vehicle: 5% DMSO, 10% Tween-80, 85% Saline.

Step-by-Step In Vivo Protocol:

-

Preparation: Acclimate rats for 7 days. Fast the animals for 12 hours prior to dosing (water ad libitum) to prevent food-induced absorption variability.

-

Cannulation: Surgically implant a jugular vein cannula 24 hours prior to the study. Rationale: Direct venipuncture causes stress-induced hemodynamic changes that alter drug distribution; cannulation allows for rapid, stress-free serial sampling.

-

Dosing:

-

Intravenous (IV) Cohort: Administer 10 mg/kg via the tail vein[2].

-

Per Os (PO) Cohort: Administer 25 mg/kg via oral gavage.

-

-

High-Density Sampling: Withdraw 200 µL of blood via the cannula at 2, 5, 10, 15, 30, 45 min, and 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the cannula with 200 µL of heparinized saline after each draw to maintain blood volume.

-

Plasma Separation: Transfer blood immediately to K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C. Aliquot the plasma and flash-freeze at -80°C.

Bioanalytical Workflow: Sample Preparation & LC-MS/MS

Because the SIL-IS perfectly corrects for matrix effects, a rapid Protein Precipitation (PPT) method is preferred over complex Solid Phase Extraction (SPE) to minimize sample degradation during processing.

Sample Preparation (PPT) Protocol:

-

Thaw plasma samples on ice.

-

Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of L-dicentrine-d3 working solution (500 ng/mL in 50% methanol) to all samples (excluding blanks).

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Rationale: Acetonitrile acts as a denaturant to precipitate plasma proteins, while formic acid maintains the basic aporphine alkaloids in their protonated state, improving recovery.

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS injection.

Caption: In vivo pharmacokinetic study workflow utilizing L-dicentrine-d3 as an internal standard.

LC-MS/MS Analytical Conditions

Aporphine alkaloids readily protonate in positive electrospray ionization (ESI+) and characteristically fragment via the loss of their amine group[3]. For L-dicentrine ( [M+H]+=340.2 ), the loss of methylamine ( CH3NH2 , 31 Da) yields a stable product ion at m/z 309.2. For L-dicentrine-d3 ( [M+H]+=343.2 ), the loss of deuterated methylamine ( CD3NH2 , 34 Da) yields the exact same product ion at m/z 309.2[3].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Loss | Collision Energy (eV) |

| L-dicentrine | 340.2 | 309.2 | - CH3NH2 (31 Da) | 25 |

| L-dicentrine-d3 (IS) | 343.2 | 309.2 | - CD3NH2 (34 Da) | 25 |

Chromatography: C18 column (e.g., 2.1 × 50 mm, 1.7 µm); Mobile Phase A: Water + 0.1% Formic acid; Mobile Phase B: Acetonitrile + 0.1% Formic acid. Gradient elution from 10% B to 90% B over 3 minutes.

Data Interpretation & Expected Pharmacokinetic Parameters

Following LC-MS/MS analysis, the peak area ratio (L-dicentrine / L-dicentrine-d3) is plotted against a calibration curve to determine absolute plasma concentrations. Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA).

Based on established literature for a 10 mg/kg IV dose in rats[2], researchers should benchmark their assay validation against the following expected quantitative ranges:

Table 2: Expected In Vivo Pharmacokinetic Parameters for L-Dicentrine (10 mg/kg, IV)

| PK Parameter | Description | Expected Value (± SD) |

| t1/2α (min) | Distribution Half-life | 4.32 |

| t1/2β (min) | Elimination Half-life | 45.20 |

| Vd (L/kg) | Volume of Distribution | 12.58 ± 1.11 |

| CL (L/kg/min) | Systemic Clearance | 0.51 ± 0.046 |

| AUC0→∞ (µg·min/mL) | Area Under the Curve | 20.95 ± 2.28 |

| MRT (min) | Mean Residence Time | 55.18 ± 8.52 |

Note: The exceptionally high Volume of Distribution ( Vd>12 L/kg) indicates extensive tissue partitioning, which drives the rapid initial drop in plasma concentration. Failure to utilize an SIL-IS during the bioanalytical phase often results in underestimating this Vd due to uncorrected matrix suppression at early time points.

References

- A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC. nih.gov.

- Metabolism of Dicentrine: Identification of the Phase I and Phase II Metabolites in Mini

- Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - MDPI. mdpi.com.

- RAPID COMMUNICATIONS IN MASS SPECTROMETRY - Rapid Commun. Mass Spectrom. 2004; 18: 523–528. ucl.ac.be.

Sources

Preparation and storage guidelines for L-dicentrine-d3 stock solutions

Application Note: AN-032326

Topic: Preparation and Long-Term Storage of L-dicentrine-d3 Stock Solutions for Quantitative Analysis

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of L-dicentrine-d3 stock solutions, intended for use as an internal standard in quantitative analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS). L-dicentrine-d3 is a deuterated isotopologue of L-dicentrine, an aporphine alkaloid known for its biological activities, including acting as an alpha 1-adrenoceptor antagonist.[1][2] The accuracy and reproducibility of analytical data are critically dependent on the integrity and stability of the internal standard. This guide outlines field-proven protocols that address key challenges, including solvent selection to prevent hydrogen-deuterium (H-D) exchange, precise preparation techniques, and validated storage conditions to ensure long-term stability and isotopic purity.

Introduction: The Critical Role of Deuterated Standards

Deuterated compounds are the gold standard for internal standards in mass spectrometry-based quantification.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to improved metabolic stability, a phenomenon known as the kinetic isotope effect (KIE).[4] This property makes deuterated drugs like deutetrabenazine clinically relevant by altering metabolic pathways to prolong therapeutic effects.[5][6] For analytical purposes, an ideal internal standard co-elutes with the analyte but is distinguishable by its mass, correcting for variations in sample preparation and instrument response.

However, the utility of L-dicentrine-d3 is contingent upon its stability and isotopic purity. Improper handling can lead to two primary issues:

-

Chemical Degradation: Like its non-deuterated counterpart, L-dicentrine-d3 can be susceptible to oxidation or photodegradation.

-

Isotopic Dilution: The most significant risk for deuterated standards is H-D exchange, where deuterium atoms are replaced by hydrogen from the solvent or atmospheric moisture.[3] This compromises the isotopic purity and leads to inaccurate quantification.[3]

This application note provides the necessary protocols to mitigate these risks, ensuring the reliability of L-dicentrine-d3 as an internal standard.

Physicochemical Properties and Solvent Selection

Understanding the properties of L-dicentrine-d3 is fundamental to its proper handling. As an aporphine alkaloid, its solubility and stability are dictated by its chemical structure.

| Property | Value | Source |

| Chemical Name | (7aR)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-d3 | [1] |

| Molecular Formula | C₂₀H₁₈D₃NO₄ | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| Structure | Aporphine Alkaloid | [7][8] |

| Unlabeled CAS | 28832-07-7 | [1] |

Rationale for Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully dissolve the compound without promoting degradation or H-D exchange.

-

Recommended Solvents:

-

Methanol (MeOH): Widely used for isoquinoline and aporphine alkaloids due to excellent solubility.[9][10] It is a suitable choice for preparing primary stock solutions that will be stored at low temperatures.

-

Acetonitrile (ACN): An aprotic solvent that minimizes the risk of H-D exchange.[3] It is an excellent choice, particularly for working solutions or for compatibility with reversed-phase chromatography mobile phases.[9][11]

-

Dimethyl Sulfoxide (DMSO): Offers high solubility but can be challenging to remove and may be incompatible with some analytical systems. It should be used with caution and stored in small aliquots to prevent water absorption.

-

-

Solvents to Avoid:

-

Aqueous or Protic Solvents (for long-term storage): Water, ethanol, and aqueous buffers significantly increase the risk of H-D exchange, especially at room temperature or non-neutral pH.[3] If aqueous solutions are required for an assay, they should be prepared fresh from a stock solution in an organic solvent.[3]

-

Acidic or Basic Solutions: These conditions can catalyze both H-D exchange and chemical degradation.[3]

-

Protocol: Preparation of L-dicentrine-d3 Stock Solutions

This section details the step-by-step methodology for preparing a primary stock solution and subsequent working solutions. All operations should be performed in a calibrated fume hood using appropriate personal protective equipment (PPE).

Workflow for Primary Stock Solution Preparation

The following diagram illustrates the key steps for preparing a high-concentration primary stock solution.

Caption: Workflow for preparing a primary stock solution of L-dicentrine-d3.

Step-by-Step Protocol: Primary Stock (1 mg/mL)

-

Pre-Preparation:

-

Allow the container of solid L-dicentrine-d3 to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could introduce water and compromise isotopic purity.[12]

-

Select a Class A volumetric flask of the desired volume (e.g., 10 mL).

-

Ensure the selected solvent (e.g., HPLC-grade Methanol) is of the highest purity.

-

-

Weighing:

-

On a calibrated analytical balance, accurately weigh a suitable amount of L-dicentrine-d3 (e.g., 10.0 mg).

-

Record the exact weight to four decimal places for precise concentration calculation.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add approximately half of the final solvent volume (e.g., 5 mL of methanol for a 10 mL flask).

-